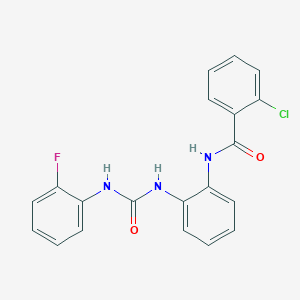

2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Antimicrobial and Antipathogenic Activity

Research on derivatives of 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide has shown significant antimicrobial and antipathogenic activities, especially against strains known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antimicrobial agents with antibiofilm properties, offering a promising avenue for treating infections caused by biofilm-forming bacteria (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Applications in Organic Synthesis

Compounds related to 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide have been utilized in organic synthesis, showing efficacy in solvent-free synthesis processes and spectral linearity studies. Their application in the synthesis of imine-carboximido derivatives through solvent-free condensation processes underlines their utility in green chemistry, providing efficient and environmentally friendly synthetic pathways (G. Thirunarayanan, K. Sekar, 2013).

Polymorphism and Material Science

The study of polymorphism in related benzamide compounds has contributed to the understanding of how subtle variations in molecular structure can affect material properties. This research has implications for the development of materials with specific properties based on controlled polymorphism, relevant in pharmaceuticals, where polymorph forms can influence drug solubility and bioavailability (D. Chopra, T. Row, 2008).

Antitrypanosomal Activity

Some derivatives of 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide have been explored for their antitrypanosomal activity, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These studies are crucial for discovering new treatments for neglected tropical diseases, showcasing the potential of these compounds in medicinal chemistry (D. A. Patrick, T. Wenzler, Sihyung Yang, et al., 2016).

Mecanismo De Acción

Mode of Action

It is mentioned that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Propiedades

IUPAC Name |

2-chloro-N-[2-[(2-fluorophenyl)carbamoylamino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O2/c21-14-8-2-1-7-13(14)19(26)23-17-11-5-6-12-18(17)25-20(27)24-16-10-4-3-9-15(16)22/h1-12H,(H,23,26)(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLEAQWFMKGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)